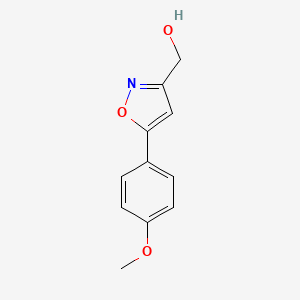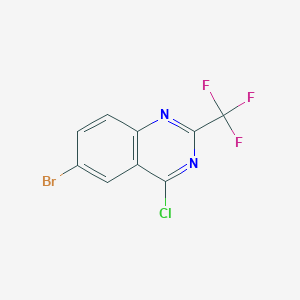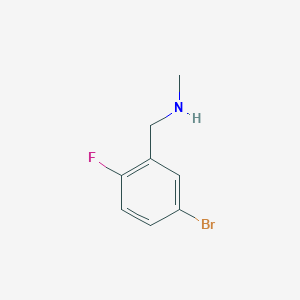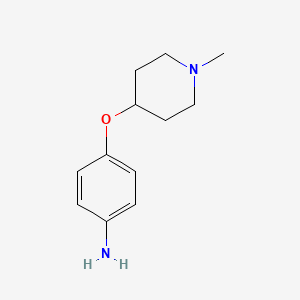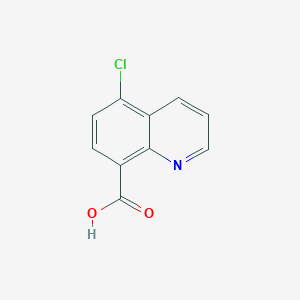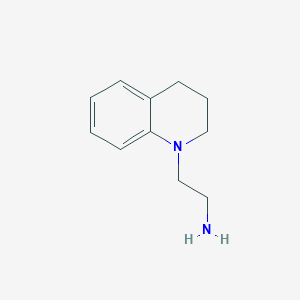![molecular formula C15H22BNO4 B1602378 N-[2-Hydroxyethyl]benzamide-3-boronic acid, pinacol ester CAS No. 943911-66-8](/img/structure/B1602378.png)
N-[2-Hydroxyethyl]benzamide-3-boronic acid, pinacol ester
Übersicht
Beschreibung
“N-[2-Hydroxyethyl]benzamide-3-boronic acid, pinacol ester” is a type of boronic ester, which are highly valuable building blocks in organic synthesis . It has an empirical formula of C15H22BNO4 .
Synthesis Analysis
Pinacol boronic esters, including “N-[2-Hydroxyethyl]benzamide-3-boronic acid, pinacol ester”, can be synthesized through catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Chemical Reactions Analysis
Pinacol boronic esters, including “N-[2-Hydroxyethyl]benzamide-3-boronic acid, pinacol ester”, are used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They are also used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Wissenschaftliche Forschungsanwendungen
- Field : Organic Chemistry
- Application : Phenylboronic acid pinacol ester can be used as a substrate in the study of Suzuki–Miyaura coupling of various aryl iodides .
- Method : The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, used to synthesize organic compounds .
- Results : This method allows for the formation of carbon-carbon bonds from the reaction of aryl halides and aryl boronic acids .
- Field : Pharmaceutical Sciences
- Application : Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
- Method : These compounds are only marginally stable in water. The kinetics of hydrolysis of some phenylboronic pinacol esters is dependent on the substituents in the aromatic ring .
- Results : The stability of these compounds in water is a critical factor in their potential use in drug design and delivery .
- Field : Organic Synthesis
- Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis .
- Method : Protodeboronation of 1°, 2° and 3° alkyl boronic esters is a method used in organic synthesis .
- Results : This method allows for the removal of boron groups from organic compounds, providing a pathway for the synthesis of a wide range of organic compounds .
Suzuki–Miyaura Coupling
Drug Design and Delivery
Protodeboronation
- Field : Analytical Chemistry
- Application : Boronic acids are increasingly utilized in various sensing applications. The interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions lead to their utility in various sensing applications .
- Method : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
- Field : Organic Synthesis
- Application : Phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives .
- Method : This is achieved by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .
- Results : The reaction results in the formation of sulfinamide derivatives .
- Field : Organic Synthesis
- Application : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
- Method : The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
- Results : This method allows for the synthesis of a wide range of organic compounds .
Sensing Applications
Preparation of Sulfinamide Derivatives
Hydromethylation Sequence
- Field : Organic Chemistry
- Application : Phenylboronic acid, pinacol ester, also known as boronate ester, is generally used in metal-catalyzed C-C bond formation reactions .
- Method : This is achieved by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .
- Results : The reaction results in the formation of sulfinamide derivatives .
- Field : Organic Synthesis
- Application : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
- Method : The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
- Results : This method allows for the synthesis of a wide range of organic compounds .
Metal-Catalyzed C-C Bond Formation
Hydromethylation Sequence
Zukünftige Richtungen
The future directions for “N-[2-Hydroxyethyl]benzamide-3-boronic acid, pinacol ester” and similar compounds could involve further development of protocols for functionalizing deboronation of alkyl boronic esters . Additionally, there is potential for further exploration of their use in Suzuki–Miyaura coupling and other chemical reactions .
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)12-7-5-6-11(10-12)13(19)17-8-9-18/h5-7,10,18H,8-9H2,1-4H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQVQMMBKIVZDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592129 | |
| Record name | N-(2-Hydroxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide | |
CAS RN |
943911-66-8 | |
| Record name | N-(2-Hydroxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-Hydroxyethyl]benzamide-3-boronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



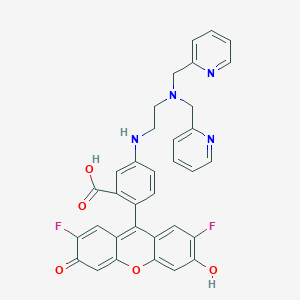
![Trisodium;[(2R,3S,4R,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]oxy-[[[hydroxy(oxido)phosphoryl]methyl-oxidophosphoryl]methyl]phosphinate](/img/no-structure.png)
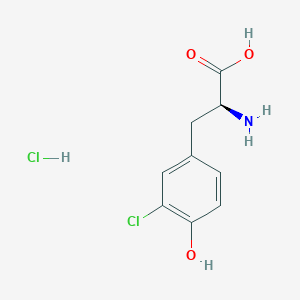
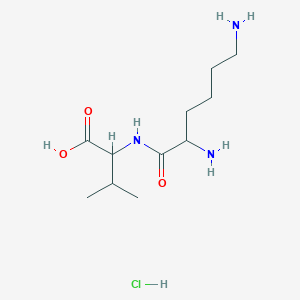

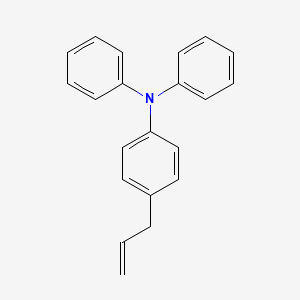
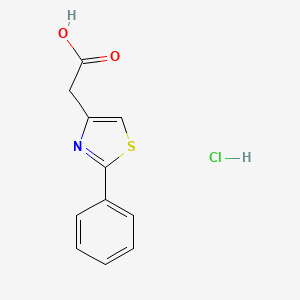
![4-[[2-(Chloromethyl)phenyl]methyl]morpholine](/img/structure/B1602306.png)
